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molecular formula C12H11FN2O B8743771 N-(6-Fluoro-2-methylquinolin-5-yl)acetamide CAS No. 79821-15-1

N-(6-Fluoro-2-methylquinolin-5-yl)acetamide

Cat. No. B8743771
M. Wt: 218.23 g/mol
InChI Key: ARHFGYSYDLLEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400386

Procedure details

To a mixture of 20 g (0.1 mole) of 6-fluoro-5-nitroquinaldine in 180 ml of ethyl acetate and 20 ml of acetic anhydride was added 3 g of ten percent palladium on charcoal. The mixture was hydrogenated with hydrogen gas at 50 psi on a Paar apparatus for 20 minutes. The theoretical amount of hydrogen (25 psi) was used. On cooling, the mixture solidified to a yellow mass. About 200 ml of ethanol was added, and the mixture was heated to dissolve the product. The catalyst was filtered off through celite, and the filtrate was evaporated to dryness, leaving a yellow solid. The solid was triturated with 200 ml of water and neutralized with ten percent sodium hydroxide solution. Filtration and drying provided white crystals of 5-acetamido-6-fluoroquinaldine, m.p. 232°-235° C. The structural assignment was confirmed by infrared spectral analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[H][H].[CH2:18]([OH:20])[CH3:19]>C(OCC)(=O)C.C(OC(=O)C)(=O)C.[Pd]>[C:18]([NH:13][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C(=C2C=CC(=NC2=CC1)C)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 200 ml of water and neutralized with ten percent sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C2C=CC(=NC2=CC=C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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